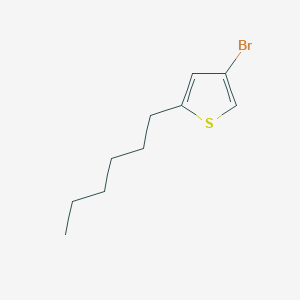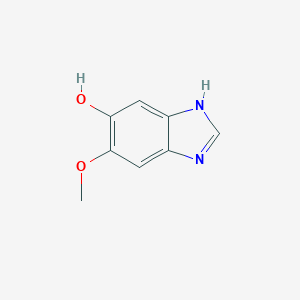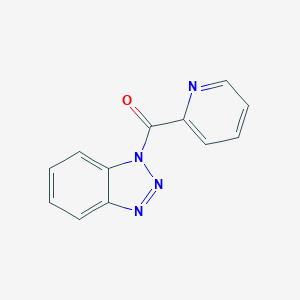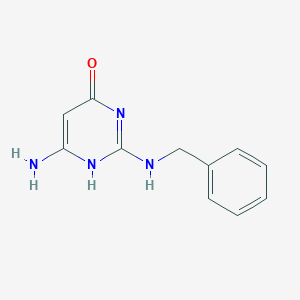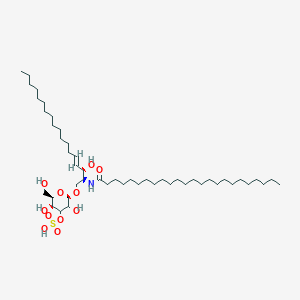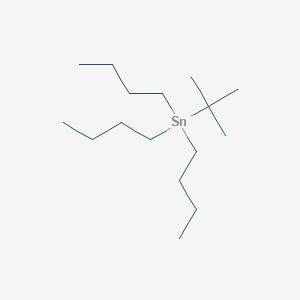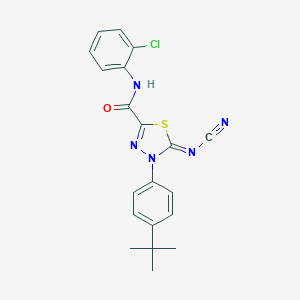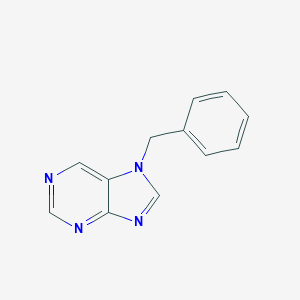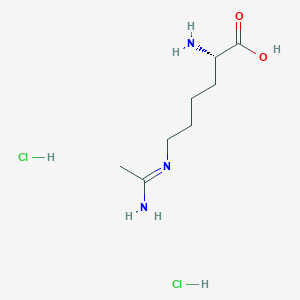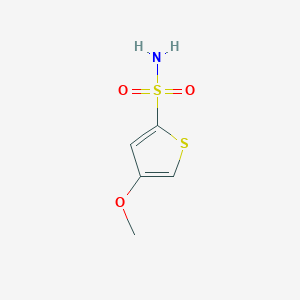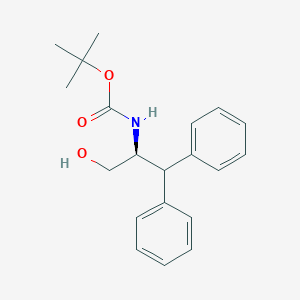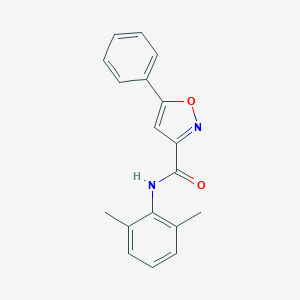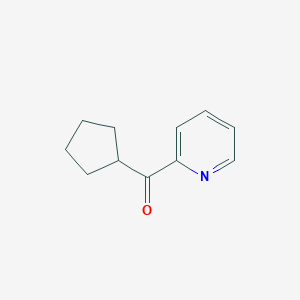
2-Cyclopentanecarbonylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Pyridones and Its Derivatives
- Scientific Field : Organic Chemistry and Biology
- Summary of the Application : 2-Pyridones and its derivatives have extensive applications in many fields such as biology, natural compounds, dyes, and fluorescent materials . They are key constituents in a range of bioactive compounds which occur artificially and naturally .
- Methods of Application or Experimental Procedures : The synthesis of 2-pyridones involves various methods including reactions based on pyridine rings, cyclization, and cycloaddition reactions . With regard to synthetic approaches, the focus has been on metal-free and transition metal-catalyzed reactions .
- Results or Outcomes : The synthesis of 2-pyridones has resulted in the formation of various derivatives through chemical modifications. Many of these derivatives are commercially available and are biocompatible. They possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity .
Pyridine-Containing Polymers
- Scientific Field : Polymer Chemistry
- Summary of the Application : Pyridine-containing polymers are promising materials for a variety of applications from the capture of contaminants to the self-assembly of block copolymers .
- Methods of Application or Experimental Procedures : The synthesis of pyridinonorbornene monomers is achieved via a [4 + 2] cycloaddition between 2,3-pyridynes and cyclopentadiene .
- Results or Outcomes : Polypyridinonorbornenes exhibited high Tg and Td, a promising feature for high-temperature applications .
Unsaturated Cyclocarbonates
- Scientific Field : Polymer Chemistry
- Summary of the Application : Monomers bearing at least two reactive groups, one for copolymerization and one for further reaction, in particular, for cross-linking .
- Methods of Application or Experimental Procedures : Cyclic carbonate groups allow better control in terms of spontaneous crosslinking reactions than other reactive groups .
- Results or Outcomes : These functions could also come from renewable resources such as glycerine or CO2 .
Natural Product Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : Cp2TiCl is used in natural product synthesis .
- Methods of Application or Experimental Procedures : Specific methods of application are not provided in the source .
- Results or Outcomes : Specific results or outcomes are not provided in the source .
Pyridine-Containing Polymers
- Scientific Field : Polymer Chemistry
- Summary of the Application : Pyridine-containing polymers are promising materials for a variety of applications from the capture of contaminants to the self-assembly of block copolymers .
- Methods of Application or Experimental Procedures : The synthesis of pyridinonorbornene monomers is achieved via a [4 + 2] cycloaddition between 2,3-pyridynes and cyclopentadiene .
- Results or Outcomes : Polypyridinonorbornenes exhibited high Tg and Td, a promising feature for high-temperature applications .
Unsaturated Cyclocarbonates
- Scientific Field : Polymer Chemistry
- Summary of the Application : Monomers bearing at least two reactive groups, one for copolymerization and one for further reaction, in particular, for cross-linking .
- Methods of Application or Experimental Procedures : Cyclic carbonate groups allow better control in terms of spontaneous crosslinking reactions than other reactive groups .
- Results or Outcomes : These functions could also come from renewable resources such as glycerine or CO2 .
Natural Product Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : Cp2TiCl is used in natural product synthesis .
- Methods of Application or Experimental Procedures : Specific methods of application are not provided in the source .
- Results or Outcomes : Specific results or outcomes are not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
cyclopentyl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(9-5-1-2-6-9)10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBHDACSUPGHPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624736 |
Source


|
| Record name | Cyclopentyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentanecarbonylpyridine | |
CAS RN |
157592-43-3 |
Source


|
| Record name | Cyclopentyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

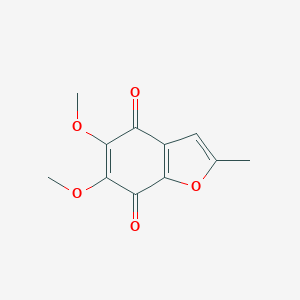
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)
